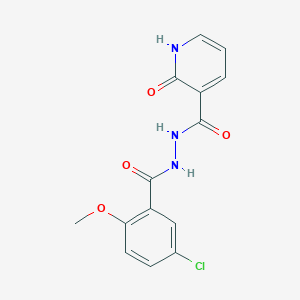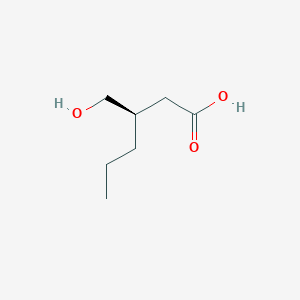![molecular formula C15H17Cl2N3O3S B12946034 [5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate CAS No. 178980-08-0](/img/structure/B12946034.png)
[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-((3,5-Dichlorophenyl)sulfinyl)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methyl carbamate: is a complex organic compound that features a unique combination of functional groups, including a sulfinyl group, an imidazole ring, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-((3,5-Dichlorophenyl)sulfinyl)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methyl carbamate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Sulfinyl Group: The 3,5-dichlorophenyl sulfinyl group can be introduced via the oxidation of the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Carbamate Formation: The final step involves the reaction of the imidazole derivative with an isocyanate to form the carbamate group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The sulfinyl group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use as an enzyme inhibitor due to its unique structure.
- Investigated for its antimicrobial properties.
Medicine:
- Explored as a potential pharmaceutical agent for its anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5-((3,5-Dichlorophenyl)sulfinyl)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methyl carbamate involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions, affecting metalloproteins’ function. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparación Con Compuestos Similares
(3,5-Dichlorophenyl)sulfinyl derivatives: These compounds share the sulfinyl group and exhibit similar reactivity.
Imidazole derivatives: Compounds with the imidazole ring are widely studied for their biological activities.
Carbamate derivatives: These compounds are known for their use in pesticides and pharmaceuticals.
Uniqueness:
- The combination of the sulfinyl group, imidazole ring, and carbamate moiety in a single molecule is unique and provides a distinct set of chemical and biological properties.
- The presence of the 3,5-dichlorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Propiedades
Número CAS |
178980-08-0 |
|---|---|
Fórmula molecular |
C15H17Cl2N3O3S |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
[5-(3,5-dichlorophenyl)sulfinyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C15H17Cl2N3O3S/c1-8(2)13-14(20(3)12(19-13)7-23-15(18)21)24(22)11-5-9(16)4-10(17)6-11/h4-6,8H,7H2,1-3H3,(H2,18,21) |
Clave InChI |
SCPPABLKLUNTHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N(C(=N1)COC(=O)N)C)S(=O)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


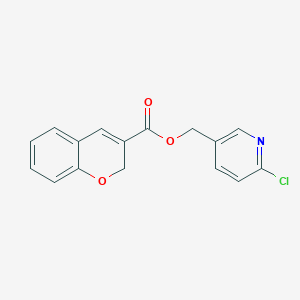
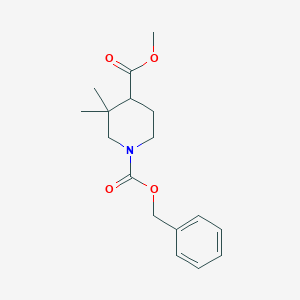
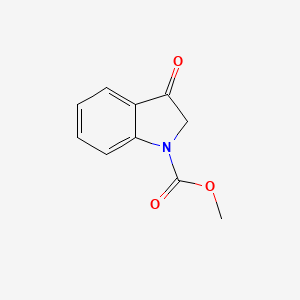
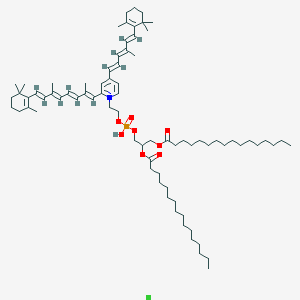
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)

![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
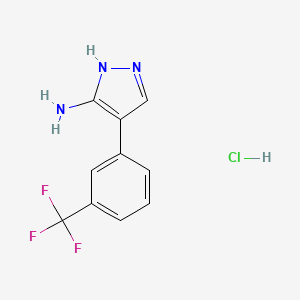


![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)

